molecular formula C10H11NO2S B3049130 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide CAS No. 1951440-11-1

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide

Cat. No.: B3049130
CAS No.: 1951440-11-1
M. Wt: 209.27
InChI Key: ZRTORADAYSKNIA-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide” is a derivative of benzothiazine . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .


Synthesis Analysis

Benzothiazine derivatives can be prepared through green synthesis methods . For instance, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides .


Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of sulfur or nitrogen atoms or both of them, which are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .


Chemical Reactions Analysis

The chemical reactions of benzothiadiazine derivatives are influenced by many functional groups attached to the ring. For example, a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring are responsible for the activity .

Scientific Research Applications

Synthesis and Biological Study

3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is synthesized through condensation and oxidative cyclization processes. These compounds show potential as antimicrobial and anthelmintic agents due to their nitrogen and sulfur content, which is valuable in pharmaceutical applications (Khandelwal et al., 2013).

Antioxidant and Antibacterial Activities

A series of these compounds has been synthesized and demonstrated potential antioxidant and antibacterial activities. This highlights its potential in developing new therapeutic agents (Ahmad et al., 2010).

Antimicrobial Activity

Synthesized 4H-1,4-benzothiazines, including variants of this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antibacterial and antifungal drugs (Goyal, 2021).

Spectral Evaluation and Medicinal Applications

These compounds are synthesized for their potential in various medicinal applications, such as tranquilizers, antispasmodic, and central nervous system depressants. Their spectral properties and elemental analysis confirm their structural integrity and potential efficacy (Gautam et al., 2013).

Future Directions

Given the promising results of benzothiadiazine derivatives in the treatment of various diseases, further exploration of these compounds, including “3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide”, is warranted . This could involve the development of new synthesis methods, investigation of their mechanism of action, and evaluation of their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTORADAYSKNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=CC=CC=C2N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235521
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-11-1
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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